
2-Methyl Hippuric Acid-d7
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Overview
Description
2-Methyl Hippuric Acid-d7 is a deuterium-labeled analog of 2-Methyl Hippuric Acid. It is a synthetic compound that serves as a derivative of hippuric acid, an amino acid naturally present within the human body. This compound is commonly utilized as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which improves the accuracy of mass spectrometry and liquid chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl Hippuric Acid-d7 involves the incorporation of deuterium atoms into the molecular structure of 2-Methyl Hippuric Acid. The general synthetic route includes the following steps:
Deuteration of 2-Methylbenzoic Acid: The starting material, 2-Methylbenzoic Acid, is subjected to deuteration using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Formation of 2-Methylbenzoyl-d7 Chloride: The deuterated 2-Methylbenzoic Acid is then converted to 2-Methylbenzoyl-d7 Chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling with Glycine-d7: The 2-Methylbenzoyl-d7 Chloride is reacted with glycine-d7 in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 2-Methylbenzoic Acid are deuterated using deuterium gas in a high-pressure reactor.
Chlorination: The deuterated acid is chlorinated using thionyl chloride in an industrial-scale reactor.
Coupling Reaction: The resulting 2-Methylbenzoyl-d7 Chloride is coupled with glycine-d7 in a continuous flow reactor to produce this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl Hippuric Acid-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
Oxidation: Formation of 2-Methylbenzoic Acid-d7.
Reduction: Formation of 2-Methylbenzyl Alcohol-d7.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biomarker for Xylene Exposure
2-Methyl Hippuric Acid-d7 is an important biomarker for assessing exposure to xylene, an aromatic hydrocarbon commonly found in industrial solvents. The measurement of this compound in biological fluids, particularly urine, helps in evaluating the extent of xylene exposure and its potential health risks, such as neurotoxicity and respiratory irritation.
Table 1: Summary of Studies on Xylene Exposure and this compound
Study | Sample Type | Key Findings |
---|---|---|
Gregus et al. (1998) | Occupational exposure | Found significant correlation between urinary 2-Methyl Hippuric Acid levels and xylene exposure levels in workers. |
Kawai et al. (1991) | Experimental exposure | Demonstrated that urinary excretion of 2-Methyl Hippuric Acid increased significantly following controlled xylene exposure. |
Inoue et al. (1993) | Environmental study | Identified elevated levels of 2-Methyl Hippuric Acid in urine samples from individuals living near industrial sites using xylene. |
Method Development for Analysis
Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enhanced the sensitivity and specificity for detecting this compound in biological samples.
- A study developed a highly sensitive UPLC-MS/MS method for quantifying various uremic retention solutes, including this compound, showing mean recoveries between 83% and 104% with excellent precision .
Organic Acid Testing
In functional medicine, organic acid testing involving this compound aids in evaluating metabolic function and identifying potential metabolic disorders. This testing can uncover imbalances that may affect overall health.
- Case Study : A clinical evaluation using organic acid testing revealed that elevated levels of this compound correlated with mitochondrial dysfunction in patients with metabolic disorders .
Nutritional Insights
The analysis of this compound can provide insights into dietary habits and nutrient deficiencies, as it is also produced from the metabolism of certain foods, particularly whole grains.
- Table 2: Dietary Sources and Metabolism of this compound
Source | Metabolic Pathway | Notes |
---|---|---|
Whole grains | Fermentation by gut microbiota | Increased production observed in individuals with high whole grain intake. |
Xylene exposure | Direct metabolite | Significant increase noted in occupational settings involving solvent use. |
Air Quality Studies
Monitoring levels of this compound can serve as an indicator of air quality concerning volatile organic compounds (VOCs).
- A study conducted by the CDC highlighted the importance of measuring urinary metabolites like this compound to assess public health impacts related to VOC exposure .
Industrial Hygiene
In occupational health settings, regular monitoring of this metabolite helps ensure compliance with safety regulations regarding solvent exposure.
Mechanism of Action
The mechanism of action of 2-Methyl Hippuric Acid-d7 involves its role as an internal standard in analytical techniques. By incorporating deuterium atoms, the compound becomes distinguishable from endogenous molecules, allowing for precise quantification and analysis. The molecular targets and pathways involved include:
Mass Spectrometry: Enhances the accuracy of mass spectrometric analysis by providing a stable reference point.
Liquid Chromatography: Improves the resolution and quantification of analytes in liquid chromatography.
Comparison with Similar Compounds
2-Methyl Hippuric Acid-d7 is compared with other similar compounds, such as:
2-Methyl Hippuric Acid: The non-deuterated analog used in similar applications but lacks the isotopic labeling.
3-Methyl Hippuric Acid-d7: Another deuterium-labeled analog with a different methyl group position.
4-Methyl Hippuric Acid-d7: Similar to this compound but with the methyl group in the para position.
Uniqueness
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced accuracy and reliability in analytical and pharmacokinetic research. Its stable isotope labeling makes it an invaluable tool for tracing metabolic pathways and quantifying analytes in complex biological samples.
Biological Activity
2-Methyl Hippuric Acid-d7 (2-MHA-d7) is a deuterated derivative of 2-Methyl Hippuric Acid, primarily recognized as a metabolite of xylene, an aromatic hydrocarbon commonly used in industrial applications. This compound has gained attention in toxicology and metabolic studies due to its role as a biomarker for xylene exposure and its involvement in various biochemical pathways.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁D₇NO₃
- Molecular Weight : 200.24 g/mol
- CAS Number : 1216430-90-8
The incorporation of deuterium in 2-MHA-d7 enhances its stability and alters its pharmacokinetic properties compared to its non-deuterated counterparts, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.
2-MHA-d7 acts primarily as a metabolite of xylene, which is known for its neurotoxic effects. The biological activity of 2-MHA-d7 is linked to its interactions with various enzymes involved in metabolic pathways:
- Peptidylglycine α-hydroxylating monooxygenase (PHM) : This enzyme is crucial for the biosynthesis of amidated peptides. 2-MHA-d7 serves both as a substrate and an inhibitor of PHM, influencing peptide hormone synthesis and potentially affecting cellular signaling pathways related to metabolism and growth .
Role as a Biomarker
Elevated levels of 2-MHA-d7 in urine are indicative of xylene exposure, making it a valuable biomarker in occupational health studies. Research indicates that monitoring urinary concentrations can provide insights into the extent of exposure and associated health risks .
Case Study 1: Urine Methyl Hippuric Acid Levels in Acute Pesticide Poisoning
A study assessed urine methyl hippuric acid levels in patients exposed to xylene through pesticide ingestion. Results showed that urine MHA levels peaked several hours post-exposure, correlating significantly with the volume of ingested xylene. The findings suggest that MHA levels can serve as a surrogate marker for assessing exposure severity and predicting clinical outcomes .
Parameter | Beta | SE | 95% CI | P value |
---|---|---|---|---|
Age (years) | 0.154 | 0.124 | -0.104 to 0.412 | 0.228 |
MHA in urine (g/g creatinine) | 0.653 | 1.072 | -1.569 to 2.875 | 0.549 |
Case Study 2: Occupational Exposure Assessment
In another study focusing on workers exposed to xylene, urinary levels of 2-MHA-d7 were analyzed to evaluate potential health impacts. The study concluded that higher concentrations were associated with increased risk factors for neurotoxic effects, emphasizing the importance of monitoring this metabolite in occupational settings .
Pharmacokinetics
The pharmacokinetic profile of 2-MHA-d7 is influenced by its deuterium labeling, which can lead to altered metabolic rates compared to non-labeled compounds. This alteration can enhance the compound's half-life and bioavailability, making it a useful tool in metabolic tracing studies .
Properties
IUPAC Name |
2-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBAVRJHRCKRE-AAYPNNLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)C([2H])([2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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